molecular formula C17H21N4O8PS B017539 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione CAS No. 109637-87-8

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

Cat. No. B017539
M. Wt: 472.4 g/mol
InChI Key: BVDKANIIUDRDSK-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione, also known as BH4, is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, including dopamine, serotonin, and norepinephrine. BH4 is synthesized endogenously in the body, but it can also be obtained through dietary sources.

Mechanism Of Action

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters. It is required for the hydroxylation of tyrosine and tryptophan, which are precursors for dopamine and serotonin, respectively. 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione also plays a role in the synthesis of nitric oxide (NO), a signaling molecule involved in several physiological processes, including vasodilation and neurotransmission.

Biochemical And Physiological Effects

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione deficiency has been associated with several neurological and psychiatric disorders, including phenylketonuria (PKU), a rare genetic disorder that affects the metabolism of phenylalanine. 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione supplementation has been shown to improve symptoms in patients with PKU by increasing the activity of the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.

Advantages And Limitations For Lab Experiments

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying the synthesis of neurotransmitters and the role of 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione in neurological and psychiatric disorders. However, 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione can be unstable and easily oxidized, which can affect its activity.

Future Directions

Future research on 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione should focus on its potential therapeutic applications in neurological and psychiatric disorders. Studies should also investigate the efficacy of 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione supplementation in humans and the optimal dosage and duration of treatment. Additionally, research should explore the role of 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione in other physiological processes, such as cardiovascular function and immune response. Finally, new methods for synthesizing and stabilizing 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione should be developed to improve its efficacy and stability.

Synthesis Methods

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione can be synthesized through a multistep process involving several enzymes. The first step involves the conversion of GTP to 7,8-dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by sepiapterin reductase (SPR). Finally, PTP is converted to 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione by dihydropteridine reductase (DHPR). 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione can also be obtained through dietary sources, such as fruits, vegetables, and meat.

Scientific Research Applications

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione has been extensively studied for its role in the synthesis of neurotransmitters. It has also been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, depression, and schizophrenia. 10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione has been shown to improve symptoms in animal models of these disorders, but its efficacy in humans is still being investigated.

properties

CAS RN

109637-87-8

Product Name

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

Molecular Formula

C17H21N4O8PS

Molecular Weight

472.4 g/mol

IUPAC Name

10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H21N4O8PS/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-29-30(27,28)31/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,31)/t11-,12+,14-/m1/s1

InChI Key

BVDKANIIUDRDSK-MBNYWOFBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=S)(O)O)O)O)O

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=S)(O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=S)(O)O)O)O)O

synonyms

5'-FMNS
riboflavin 5'-phosphorothioate

Origin of Product

United States

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